Product packaging for Imidazo[1,2-a]pyrazin-6-amine(Cat. No.:CAS No. 1159818-69-5)

Imidazo[1,2-a]pyrazin-6-amine

Cat. No.: B3086519
CAS No.: 1159818-69-5
M. Wt: 134.14 g/mol
InChI Key: UMJRHBACOXVNSV-UHFFFAOYSA-N
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Description

Product Overview Imidazo[1,2-a]pyrazin-6-amine (CAS Number: 1159818-69-5) is a high-purity heterocyclic amine serving as a valuable chemical building block in organic synthesis and drug discovery research. With a molecular formula of C6H6N4 and a molecular weight of 134.14 g/mol, this compound features a fused imidazo[1,2-a]pyrazine core, which offers diverse opportunities for functionalization and is a key intermediate in constructing complex molecular structures . Applications and Research Value This compound is recognized for its role as a versatile intermediate in medicinal chemistry and materials science. Its unique fused bicyclic structure, incorporating both imidazole and pyrazine rings, makes it a privileged scaffold for designing novel bioactive molecules . Researchers utilize this compound in various reactions, including nucleophilic substitutions, cycloadditions, and transition metal-catalyzed coupling reactions, to create targeted compounds for pharmaceutical and agrochemical research . Its utility in generating molecular diversity makes it a critical component in the development of innovative substances for various research applications. Quality, Safety, and Handling The typical purity offered for this compound is 98% . It is essential to handle this material with care. It is classified with the signal word "Danger" and hazard statement H314, indicating that it causes severe skin burns and eye damage . Appropriate personal protective equipment should be worn. This product requires specific storage conditions: keep in a dark place, sealed in a dry environment, and at a temperature of 2-8°C . Ordering Information this compound is available in various quantities for research purposes. This product is intended for Research Use Only and is not intended for human or animal use . All prices are listed in USD, and multiple packaging options are available to suit your project needs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6N4 B3086519 Imidazo[1,2-a]pyrazin-6-amine CAS No. 1159818-69-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

imidazo[1,2-a]pyrazin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c7-5-4-10-2-1-8-6(10)3-9-5/h1-4H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMJRHBACOXVNSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=CC2=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of Imidazo 1,2 a Pyrazin 6 Amine and Its Derivatives

Classical and Established Synthetic Approaches

Condensation Reactions of Aminopyrazines with Halogenocarbonyl Compounds

One of the most fundamental and long-established methods for constructing the imidazo[1,2-a]pyrazine (B1224502) core is the condensation reaction between an aminopyrazine and an α-halogenocarbonyl compound. nih.gov This approach, often referred to as the Tschichibabin reaction, involves the nucleophilic attack of the endocyclic nitrogen of the pyrazine (B50134) ring onto the electrophilic carbon of the α-halogenocarbonyl, followed by an intramolecular cyclization and dehydration to form the fused bicyclic system.

A series of imidazo[1,2-a]pyrazine derivatives have been synthesized by reacting various aminopyrazines with α-halogenocarbonyl compounds. nih.gov For instance, the reaction of 2-aminopyrazine (B29847) with α-bromoacetophenone is a commonly employed method to generate the 2-phenylimidazo[1,2-a]pyrazine (B170382) skeleton. researchgate.net This reaction is typically carried out in a suitable solvent such as ethanol (B145695) or acetone, often in the presence of a base like sodium bicarbonate to neutralize the hydrogen halide formed during the reaction. The versatility of this method lies in the commercial availability of a wide range of both aminopyrazines and α-halogenocarbonyl compounds, allowing for the introduction of various substituents at different positions of the final heterocyclic product. researchgate.net

One-Pot Multicomponent Reaction Strategies

One-pot multicomponent reactions (MCRs) have emerged as powerful and efficient tools for the synthesis of complex molecules like imidazo[1,2-a]pyrazines from simple starting materials in a single step. thieme-connect.com These reactions are highly atom-economical and allow for the rapid generation of molecular diversity. thieme-connect.comresearchgate.net The Groebke-Blackburn-Bienaymé (GBB) reaction is a prominent example of a three-component reaction (3CR) used for this purpose. researchgate.netsciforum.net

This reaction typically involves the condensation of a 2-aminoazine (like 2-aminopyrazine), an aldehyde, and an isocyanide. thieme-connect.comresearchgate.net The process is usually catalyzed by an acid and proceeds through the formation of an iminium intermediate, which is then attacked by the isocyanide, followed by a 5-endo-dig cyclization and subsequent rearomatization to yield the 3-amino-substituted imidazo[1,2-a]pyrazine product. thieme-connect.com Various catalysts have been employed to promote this transformation, including Lewis and Brønsted acids. researchgate.net For example, a novel three-component, one-pot condensation yielding 3-amino-substituted imidazo[1,2-a]pyrazines from aldehydes, isonitriles, and 2-aminopyrazine has been described. thieme-connect.com This method represents a significant improvement over the classical two-component condensation, as it allows for greater structural variation in the final products. thieme-connect.com

Advanced and Catalytic Synthetic Strategies

Metal-Catalyzed Coupling and Cyclization Reactions (e.g., Copper(I), Palladium)

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and imidazo[1,2-a]pyrazines are no exception. Copper(I) and Palladium(II) catalysts have been extensively used to facilitate various coupling and cyclization reactions, enabling the formation of C-N, C-O, and C-C bonds under mild conditions. acs.orgorganic-chemistry.org

Copper(I)-Catalyzed Reactions: Copper catalysts are particularly effective in promoting the synthesis of imidazo[1,2-a]pyrazines. One-pot reactions involving 2-aminopyridines, aldehydes, and terminal alkynes catalyzed by CuI have been developed. nih.gov A notable application is the copper-catalyzed aerobic oxidative synthesis from 2-aminopyridines and ketones, which proceeds under ligand- and additive-free conditions using air as the oxidant. rsc.org This approach is compatible with a wide range of substrates, including unactivated aryl ketones. rsc.org Furthermore, copper-catalyzed intramolecular oxidative C-H amidation of N-pyridylenaminones has been reported as a ligand- and base-free methodology for synthesizing imidazo[1,2-a]pyrazines. nih.gov

Palladium-Catalyzed Reactions: Palladium catalysts are instrumental in functionalizing the imidazo[1,2-a]pyrazine core, particularly through cross-coupling reactions. nih.gov An efficient one-pot procedure for the selective functionalization at the C3 and C6 positions of imidazo[1,2-a]pyrazines has been developed via a palladium-catalyzed sequential Suzuki-Miyaura cross-coupling followed by direct C-H arylation, vinylation, or benzylation. nih.gov This strategy allows for the synthesis of polysubstituted derivatives in high yields. researchgate.net For instance, the synthesis of 3,6,8-trisubstituted imidazo[1,2-a]pyrazines has been achieved using sequential regioselective cross-coupling methods. nih.gov These palladium-catalyzed reactions are crucial for creating complex, biologically relevant molecules based on the imidazo[1,2-a]pyrazine scaffold. nih.govnih.gov

CatalystReaction TypeStarting MaterialsKey FeaturesReference
Copper(I)Oxidative Cyclization2-Aminopyridines, KetonesAerobic, ligand- and additive-free rsc.org
Copper(I)Three-Component Domino ReactionAldehydes, 2-Aminopyridines, Terminal AlkynesDomino reaction with NaHSO₄·SiO₂ co-catalyst nih.gov
Palladium(II)Sequential Cross-Coupling/C-H Functionalization3,6-Dihalo-imidazo[1,2-a]pyrazines, Boronic AcidsOne-pot, selective C3/C6 functionalization nih.gov
Palladium(II)Cross-Coupling ReactionsHalogenated Imidazo[1,2-a]pyrazinesSynthesis of unsymmetrically disubstituted products nih.gov

Metal-Free Approaches and Green Chemistry Considerations

In line with the principles of green chemistry, significant efforts have been directed towards developing metal-free and environmentally benign synthetic routes to imidazo[1,2-a]pyrazines. nih.gov These methods aim to reduce reliance on toxic and expensive metal catalysts and minimize waste generation.

An efficient, catalyst-free heteroannulation reaction has been developed for synthesizing imidazo[1,2-a]pyrazines in a green solvent under microwave irradiation. nih.gov This method involves the reaction of 2-aminopyrazines with α-bromoketones in a water-isopropanol mixture, providing excellent yields in a short reaction time. nih.gov The use of microwave irradiation accelerates the reaction, while the aqueous solvent system enhances the environmental friendliness of the process. nih.gov Another innovative approach describes a metal- and solvent-free one-pot synthesis of multisubstituted imidazo[1,2-a]pyrazines from 1-(3-alkynyl)-1H-imidazole-2-carbonitriles, which proceeds in excellent yields through the formation of two new C-N bonds. researchgate.net Furthermore, an aqueous synthesis of methylimidazo[1,2-a]pyrazines has been reported to occur without the deliberate addition of any catalyst, using water as both the solvent and a mediator. organic-chemistry.orgresearchgate.net Electrochemical methods also offer a green alternative, such as the electrochemical C3-sulfonylation of imidazo[1,2-a]pyridines, which provides a straightforward metal-free protocol. rsc.org

MethodologyConditionsKey AdvantagesReference
Catalyst-Free HeteroannulationMicrowave irradiation, H₂O-IPA solventRapid, high yields, environmentally benign nih.gov
One-Pot AnnulationMetal- and solvent-freeExcellent yields, in situ alkyne activation researchgate.net
Water-Mediated SynthesisAqueous medium, no added catalystSustainable, simple, good yields organic-chemistry.orgresearchgate.net
Electrochemical SulfonylationMetal-free, electrochemical cellAtom-economical, green approach rsc.org

Iodine-Catalyzed Synthesis Protocols

Molecular iodine has emerged as an inexpensive, readily available, and low-toxicity catalyst for various organic transformations, including the synthesis of imidazo[1,2-a]pyrazines. rsc.orgnih.gov Iodine-catalyzed methods often proceed under mild conditions and offer high efficiency and atom economy.

An efficient iodine-catalyzed, one-pot, three-component condensation for synthesizing imidazo[1,2-a]pyrazines has been reported. rsc.orgrsc.orgresearchgate.net This reaction involves an aryl aldehyde, 2-aminopyrazine, and an isocyanide (such as tert-butyl isocyanide) in ethanol at room temperature. rsc.orgnih.gov The reaction is believed to proceed via the in-situ formation of an intermediate from the aldehyde and aminopyrazine, which then undergoes a [4+1] cycloaddition with the isocyanide. rsc.orgresearchgate.net This methodology is notable for its operational simplicity, short reaction times, and good to excellent yields of highly functionalized products. nih.gov The use of iodine as a catalyst makes this a cost-effective and environmentally benign choice for multicomponent reactions. nih.gov Iodine has also been used as a catalyst in the [3+2] cyclization reaction of 2-aminopyrazine and cinnamaldehyde (B126680) to produce imidazo[1,2-a]pyrazine derivatives. google.com

Regioselective Functionalization and Derivatization

The precise functionalization of the imidazo[1,2-a]pyrazine core is paramount for tuning its chemical properties. Researchers have developed a host of strategies to selectively introduce substituents at various positions on the heterocyclic ring system.

Strategies for Substitution at Imidazopyrazine Core Positions (e.g., C3, C8)

The ability to selectively introduce functional groups at specific positions of the imidazo[1,2-a]pyrazine nucleus is a key focus in its synthetic chemistry. The C3 and C8 positions are common targets for derivatization due to their electronic properties and accessibility.

One prevalent strategy involves the regioselective metalation of the scaffold. For instance, the use of TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl) like TMPMgCl·LiCl allows for selective magnesiation at the C3 position of 6-chloroimidazo[1,2-a]pyrazine. rsc.org This is followed by quenching with various electrophiles to introduce a range of functional groups. rsc.orgrsc.org DFT calculations have confirmed that the C3-metalated intermediate is the most stable, guiding the regioselectivity of the reaction. rsc.org

Conversely, switching the base to TMP₂Zn·2MgCl₂·2LiCl can alter the regioselectivity, directing functionalization to other positions. rsc.org Another approach involves halogenation, particularly bromination, of the imidazo[1,2-a]pyrazine ring, followed by cross-coupling reactions. rsc.org For example, 2-amino-5-methyl-pyrazine can be brominated at the C3 position using N-bromosuccinimide (NBS). The resulting halo-imidazopyrazine can then undergo nucleophilic substitution to introduce diversity at the C8 position. These halogenated intermediates are versatile handles for introducing aryl and heteroaryl groups via palladium-catalyzed cross-coupling reactions. researchgate.net

The following table summarizes regioselective functionalization strategies for the imidazopyrazine core:

PositionMethodReagentsOutcomeReference
C3 MagnesiationTMPMgCl·LiCl, then electrophile (E-X)Introduction of various electrophiles at C3 rsc.orgrsc.org
C3 Deformylative ArylationPd/t-BuOK systemIntroduction of aryl groups at C3 researchgate.net
C5 ZincationTMP₂Zn·2MgCl₂·2LiCl, then electrophile (E-X)Introduction of various electrophiles at C5 rsc.org
C8 Nucleophilic SubstitutionSecondary amines (e.g., morpholine) on 8-bromo derivativeIntroduction of amino groups at C8
C8 ArylationPd/Ag₂CO₃ promoted C-H activationIntroduction of aryl groups at C8 researchgate.net

Nucleophilic Displacement Reactions on Substituted Imidazo[1,2-a]pyrazines

Nucleophilic displacement is a fundamental transformation for modifying the imidazo[1,2-a]pyrazine scaffold, especially when a suitable leaving group, such as a halogen, is present. The C8 position of the ring system is particularly susceptible to nucleophilic aromatic substitution (SNA_r_).

A common strategy involves the synthesis of an 8-bromo-imidazo[1,2-a]pyrazine intermediate. This intermediate can then react with various nucleophiles, such as cyclic and acyclic secondary amines (e.g., morpholine, piperidine), to yield 8-amino-substituted derivatives. These reactions are often facile and can proceed under simple heating conditions without the need for a catalyst.

In another example, a multicomponent reaction can be used to generate a 3-aminoimidazo[1,2-a]pyrazine which can then undergo nucleophilic aromatic substitution with ammonia (B1221849) or various amines to produce 3,8-diaminoimidazo[1,2-a]pyrazines. nih.gov Methyl sulfones have also been employed as leaving groups to facilitate the attachment of nucleophiles to the imidazo[1,2-a]pyrazine ring. For instance, an 8-chloro derivative can be converted to a methyl sulfone, which then reacts with a nucleophile like 4-toluenesulfonamide in the presence of a base (NaH) to yield the substituted product. nih.gov

C-H Functionalization Methodologies for Imidazopyrazine Scaffolds

Direct C-H functionalization has emerged as a powerful and atom-economical tool for derivatizing imidazo[1,2-a]pyrazines, avoiding the need for pre-installed leaving groups. researchgate.net These methods often rely on transition-metal catalysis, with palladium being a frequently used metal. researchgate.netmdpi.com

The regioselectivity of C-H functionalization can be controlled by the choice of catalyst, ligands, and reaction conditions. For example, a palladium catalyst with Ag₂CO₃ as an additive can promote the C8 arylation of 2-aryl-imidazo[1,2-a]pyridine, overriding the expected C3 functionalization. researchgate.net In contrast, a Pd/t-BuOK system has been developed for the deformylative C3 arylation of the same scaffold. researchgate.net

Researchers have also achieved C5 arylation of imidazo[1,2-a]pyrazines using palladium catalysis. nih.gov Furthermore, a cobalt-catalyzed dual C5/C8–H bond functionalization has been developed, using disulfides and Grignard reagents in a one-pot, two-step process. acs.org This method allows for the introduction of both a thioether at C5 and an aryl or alkyl group at C8. acs.org These advanced methodologies provide efficient access to polysubstituted imidazopyrazine derivatives. rsc.org

Investigation of Reaction Mechanisms in Imidazo[1,2-a]pyrazine Synthesis

Understanding the reaction mechanisms underlying the formation of the imidazo[1,2-a]pyrazine ring system is crucial for optimizing existing synthetic routes and designing new ones. The classical synthesis, often referred to as the Tschitschibabin reaction, involves the condensation of a 2-aminopyrazine with an α-halocarbonyl compound. bio-conferences.org The proposed mechanism involves an initial nucleophilic attack of the endocyclic pyrazine nitrogen (N1) on the α-halocarbonyl, followed by intramolecular cyclization and dehydration to form the fused bicyclic system.

Multicomponent reactions (MCRs) offer an efficient alternative for synthesizing substituted imidazo[1,2-a]pyrazines. The Groebke-Blackburn-Bienaymé reaction, an isocyanide-based MCR, brings together a 2-aminopyrazine, an aldehyde, and an isocyanide. rsc.org A plausible mechanism for an iodine-catalyzed variant suggests the initial condensation of the 2-aminopyrazine and aldehyde to form an imine. rsc.org This imine is activated by the iodine catalyst, facilitating a [4+1] cycloaddition with the isocyanide to generate the imidazo[1,2-a]pyrazine core. rsc.org

Mechanistic studies have also highlighted the importance of substituent effects. For instance, in the reaction between 2-aminopyrazine and ethyl 2-chloroacetoacetate, several competing reaction pathways were observed, leading to different products depending on which nitrogen atom initiates the attack and which carbonyl group participates in the cyclization. Computational studies, such as DFT calculations, have been instrumental in rationalizing the observed regioselectivity in functionalization reactions by determining the relative stabilities of reaction intermediates. rsc.org

Challenges and Optimization in Synthetic Yields and Purity of Imidazo[1,2-a]pyrazin-6-amine Derivatives

Despite the development of numerous synthetic methods, the preparation of this compound derivatives can present significant challenges that necessitate careful optimization to achieve satisfactory yields and purity.

A primary challenge is achieving high regioselectivity during functionalization. researchgate.net The presence of multiple reactive sites on the imidazo[1,2-a]pyrazine core can lead to mixtures of isomers, complicating purification and reducing the yield of the desired product. The choice of catalysts, ligands, bases, and solvents is critical to control the reaction outcome. researchgate.netrsc.org For example, in direct arylation reactions, the selectivity between C3 and C5 positions can be sensitive to the additives and solvents used. nih.gov

Another significant issue is the poor solubility of some imidazo[1,2-a]pyrazine derivatives, which can hamper both the reaction progress and the subsequent purification. acs.org This is particularly true for compounds with large, lipophilic substituents. nih.gov Researchers often need to carefully select solubilizing groups or modify the scaffold to improve the physicochemical properties of the compounds. acs.org

Optimizing reaction conditions is key to overcoming these challenges. This can involve screening different catalysts, as seen in the synthesis of 3-unsubstituted imidazo[1,2-a]pyridines where FeCl₃ was identified as the superior Lewis acid catalyst among many alternatives. bio-conferences.org Sometimes, a complete change in synthetic strategy is required. For instance, when a Suzuki coupling failed to provide the desired product, an alternative route involving conversion to a methyl sulfone followed by nucleophilic substitution was successfully employed. nih.gov In other cases, when a particular synthetic scheme failed to produce the target compounds, an entirely different route had to be devised. mdpi.com These examples underscore the iterative process of optimization required in the synthesis of complex heterocyclic compounds. rsc.org

Spectroscopic and Structural Elucidation of Imidazo 1,2 a Pyrazin 6 Amine and Analogues

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of imidazo[1,2-a]pyrazine (B1224502) derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the precise mapping of the molecular structure.

In the ¹H NMR spectrum of the parent imidazo[1,2-a]pyrazine, the protons on the pyrazine (B50134) and imidazole (B134444) rings exhibit characteristic chemical shifts. For instance, in a study of 6-bromoimidazo[1,2-a]pyrazine (B1517230), the H2, H8, H5, and H3 protons were observed at δ 9.02, 8.99, 8.16, and 7.92 ppm, respectively. iiarjournals.orgiiarjournals.org The coupling constants between adjacent protons, such as the ~4.5 Hz coupling for H5 and H6 protons in 8-chloro precursors, further aid in assigning their positions within the heterocyclic system.

For analogues, the chemical shifts of the ring protons are influenced by the nature and position of substituents. For example, in N-(tert-Butyl)-2-(4-nitrophenyl)imidazo[1,2-a]pyrazin-3-amine, the pyrazine ring proton H-8 appears as a singlet at δ 9.03 ppm. rsc.orgrsc.org The introduction of various substituents leads to predictable shifts in the NMR signals, which are invaluable for confirming the success of a chemical transformation.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. In 6-bromoimidazo[1,2-a]pyrazine, the carbon signals were assigned as follows: C8 (142.47 ppm), C8a (139.62 ppm), C3 (136.84 ppm), C6 (121.99 ppm), C2 (120.91 ppm), and C5 (115.44 ppm). iiarjournals.orgiiarjournals.org The chemical shifts are sensitive to the electronic effects of substituents, a feature that has been used to study nucleophilic substitution reactions on the imidazo[1,2-a]pyrazine core. publish.csiro.au

Interactive Table: ¹H NMR Data for Selected Imidazo[1,2-a]pyrazine Analogues

CompoundH2 (ppm)H3 (ppm)H5 (ppm)H6 (ppm)H8 (ppm)Other Protons (ppm)Solvent
6-Bromoimidazo[1,2-a]pyrazine iiarjournals.orgiiarjournals.org9.02 (d)7.92 (d)8.16 (s)-8.99 (s)-DMSO-d6
6-Methyl-2-phenylimidazo[1,2-a]pyrazine -8.1 (s)-9.1 (s)8.2 (s)7.5-7.5 (m, 5H, Ar-H), 2.1 (s, 3H, CH₃)CDCl₃
N-(tert-Butyl)-2-(4-nitrophenyl)imidazo[1,2-a]pyrazin-3-amine rsc.org--8.31 (d)8.31 (d)9.03 (s)8.14 (d, 1H), 7.91 (d, 1H), 3.22 (brs, 1H, NH), 1.12 (s, 9H, Me)CDCl₃

Interactive Table: ¹³C NMR Data for Selected Imidazo[1,2-a]pyrazine Analogues

CompoundC2C3C5C6C8C8aOther CarbonsSolvent
6-Bromoimidazo[1,2-a]pyrazine iiarjournals.orgiiarjournals.org120.91136.84115.44121.99142.47139.62-DMSO-d6
6-Methyl-2-phenylimidazo[1,2-a]pyrazine 138.8108.4128.1152.6129.4141.720.6, 113.3, 127.4, 128.4, 131.5CDCl₃+DMSO-d₆
6-Methyl-8-morpholino-2-phenylimidazo[1,2-a]pyrazine 142.5106.0124.5127.4128.3145.721.1, 46.5, 66.0, 111.1, 125.4, 126.1, 127.3, 131.0CDCl₃+DMSO-d₆

Mass Spectrometry (MS and HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight of Imidazo[1,2-a]pyrazin-6-amine and its analogues, while high-resolution mass spectrometry (HRMS) provides the exact mass, allowing for the determination of the molecular formula.

Electron Spray Ionization (ESI) is a commonly used soft ionization technique that allows for the detection of the protonated molecule [M+H]⁺. For example, the ESI-MS of 6-bromoimidazo[1,2-a]pyrazine shows a characteristic pair of peaks at m/z 199.0 and 201.0, corresponding to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). iiarjournals.orgiiarjournals.org This isotopic pattern is a clear indicator of a bromine-containing compound.

HRMS provides a high degree of accuracy, which is crucial for confirming the elemental composition. For instance, the HRMS of 6-methyl-2-phenylimidazo[1,2-a]pyrazine showed an observed [M+H]⁺ ion at m/z 210.1024, which is in close agreement with the calculated value of 210.1031 for the formula C₁₃H₁₂N₃. Similarly, for N-(tert-Butyl)-2-(4-nitrophenyl)imidazo[1,2-a]pyrazin-3-amine, the calculated ESI-HRMS for C₁₆H₁₇N₅O₂ was 312.1460, and the found value was 312.1465 ([M+H]⁺). rsc.orgresearchgate.net

The fragmentation patterns observed in the mass spectra can also provide structural information, although this is less commonly reported in detail for this class of compounds in the provided context.

Interactive Table: Mass Spectrometry Data for Imidazo[1,2-a]pyrazine Derivatives

CompoundMolecular FormulaIonization MethodObserved m/zCalculated m/zIon Type
6-Bromoimidazo[1,2-a]pyrazine iiarjournals.orgiiarjournals.orgC₆H₄BrN₃ESI199.0, 201.0-[M+H]⁺, [M+H+2]⁺
6-Methyl-2-phenylimidazo[1,2-a]pyrazine C₁₃H₁₁N₃ESI-HRMS210.1024210.1031[M+H]⁺
6-Methyl-8-morpholino-2-phenylimidazo[1,2-a]pyrazine C₁₇H₁₈N₄OESI-HRMS295.1545295.1553[M+H]⁺
N-(tert-Butyl)-2-(4-nitrophenyl)imidazo[1,2-a]pyrazin-3-amine rsc.orgresearchgate.netC₁₆H₁₇N₅O₂ESI-HRMS312.1465312.1460[M+H]⁺

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For imidazo[1,2-a]pyrazine derivatives, IR spectra reveal characteristic absorption bands that confirm the presence of key structural features.

The N-H stretching vibration of the amine group in this compound and its N-substituted analogues is a prominent feature. For example, in N-(tert-Butyl)-2-(4-nitrophenyl)imidazo[1,2-a]pyrazin-3-amine, a strong peak for the N-H stretch appears at 3326 cm⁻¹. rsc.org In another case, the NH₂ stretching frequencies were observed at 3325 and 3332 cm⁻¹. Aromatic C-H stretching vibrations are typically observed around 3040-3138 cm⁻¹. iiarjournals.orgiiarjournals.org

The C=C and C=N stretching vibrations of the fused aromatic rings are found in the 1487-1646 cm⁻¹ region. iiarjournals.orgiiarjournals.org For instance, a characteristic C=N stretch was observed around 1546 cm⁻¹ for a 6-methyl-8-morpholino-2-phenylimidazo[1,2-a]pyrazine. The presence of a carbonyl group (C=O) in derivatives like amides or ketones gives a strong absorption band, as seen at 1659 cm⁻¹ in one series of analogues. dergipark.org.tr

Interactive Table: Characteristic IR Absorption Frequencies for Imidazo[1,2-a]pyrazine Analogues

Compoundν(N-H) (cm⁻¹)ν(Aromatic C-H) (cm⁻¹)ν(C=N), ν(C=C) (cm⁻¹)ν(C-Br) (cm⁻¹)Source
6-Bromoimidazo[1,2-a]pyrazine-30401601, 1487640 iiarjournals.orgiiarjournals.org
6-Methyl-8-morpholino-2-phenylimidazo[1,2-a]pyrazine-31361646-
N-(tert-Butyl)-2-(4-nitrophenyl)imidazo[1,2-a]pyrazin-3-amine3326--- rsc.org
2-(4-Fluorophenyl)-6-methyl-8-(piperidin-1-yl)imidazo[1,2-a]pyrazine-3138--

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While direct crystallographic data for this compound is not detailed in the provided search results, studies on analogous structures highlight the utility of this technique.

For instance, the crystal structure of a related imidazo[1,5-a]pyrazine (B1201761) derivative was determined by single-crystal X-ray analysis, confirming the connectivity and stereochemistry. clockss.org In another study, co-crystallization of an imidazo[1,2-a]pyrazine derivative with its biological target, Aurora-A kinase, elucidated the binding mode and key interactions, which is crucial for structure-based drug design.

X-ray diffraction data for analogous imidazo[1,5-a]pyrazin-8(7H)-ones have shown bond lengths of approximately 1.38 Å for N1-C2 and 1.42 Å for C8=O. These values are consistent with the expected aromatic character and lactam formation. Such data provides a benchmark for computational models and helps in understanding the electronic properties of the heterocyclic system.

Challenges in Comprehensive Structural Identification of Imidazo[1,2-a]pyrazines

Despite the power of modern spectroscopic techniques, the comprehensive structural identification of imidazo[1,2-a]pyrazines can present challenges. One of the main difficulties is the potential for isomerism. The imidazo[1,2-a]pyrazine scaffold has several isomeric forms, such as imidazo[1,5-a]pyrazine, which can have distinct chemical and biological properties. clockss.org Differentiating between these isomers often requires a combination of spectroscopic methods and, ideally, X-ray crystallography.

Another challenge arises during the synthesis and functionalization of the imidazo[1,2-a]pyrazine core. For example, bromination can lead to mixtures of regioisomers that are difficult to separate and characterize. nih.gov In such cases, careful analysis of NMR data, particularly nuclear Overhauser effect (NOE) experiments, can be crucial for assigning the correct structure.

Furthermore, some imidazo[1,2-a]pyrazine derivatives can exhibit tautomerism, where protons can shift between different nitrogen atoms. This can lead to broadened or multiple signals in NMR spectra, complicating interpretation. Overcoming these challenges often requires a multi-faceted analytical approach and careful comparison with data from well-characterized reference compounds. researchgate.net

Theoretical and Computational Chemistry Approaches to Imidazo 1,2 a Pyrazin 6 Amine

Conformational Analysis and Rotameric Studies

Conformational analysis is crucial for understanding the three-dimensional structure of a molecule, which in turn dictates its physical, chemical, and biological properties. For derivatives of the imidazo[1,2-a]pyrazine (B1224502) scaffold, theoretical methods, particularly Density Functional Theory (DFT), are employed to explore their conformational landscapes. rsc.orgrsc.org

Researchers utilize ground state optimizations and potential energy surface (PES) scans to identify stable conformations, or rotamers. rsc.orgrsc.org These studies have shown that for substituted imidazo[1,2-a]pyrazines, multiple stable rotameric forms can exist. rsc.orgrsc.org The stability and relative population of these conformers are often governed by intramolecular interactions, such as hydrogen bonds (e.g., OH···N, ArH···N). rsc.orgrsc.org The strength of these hydrogen bonding interactions can be further analyzed using methods like the quantum theory of atoms in molecules (QTAIM). rsc.org

Computational findings are often correlated with experimental data from Nuclear Magnetic Resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy to validate the predicted structures. rsc.orgrsc.org For instance, calculated NMR shielding tensors, using methods like the gauge-invariant atomic orbital (GIAO), can be compared with experimental chemical shifts, providing strong evidence for the existence of specific rotamers in solution. rsc.org

Summary of Theoretical Methods in Conformational Analysis of Imidazo[1,2-a]pyrazine Derivatives
Computational MethodPurposeTypical FindingsAssociated Experimental Techniques
Density Functional Theory (DFT)Ground state geometry optimization and energy calculations. rsc.orgIdentification of two or more stable rotameric forms. rsc.orgrsc.orgX-ray Crystallography
Potential Energy Surface (PES) ScanMapping energy changes during bond rotation to find energy minima. rsc.orgDetermination of rotational barriers and stable conformers.FTIR Spectroscopy
Gauge-Invariant Atomic Orbital (GIAO)Calculation of NMR chemical shielding tensors. muni.czPrediction of 1H and 13C NMR chemical shifts for different conformers. rsc.orgNMR Spectroscopy
Quantum Theory of Atoms in Molecules (QTAIM)Analyzing the strength and nature of intramolecular hydrogen bonds. rsc.orgConfirmation of hydrogen bonds stabilizing specific conformers. rsc.orgN/A

Aromaticity Analysis (e.g., Nucleus Independent Chemical Shift (NICS) Calculations)

Aromaticity is a key electronic property that influences the stability and reactivity of cyclic molecules. The imidazo[1,2-a]pyrazine system is a fused heterocyclic aromatic compound. researchgate.net The degree of aromaticity can be quantified using computational methods, with Nucleus-Independent Chemical Shift (NICS) being a widely used probe. unirioja.esq-chem.com

NICS calculations measure the magnetic shielding at a specific point in space, typically the geometric center of a ring system (NICS(0)) or at a certain distance above it (e.g., NICS(1)). unirioja.es This method is based on the principle that aromatic systems sustain a diatropic ring current when exposed to an external magnetic field, leading to strong magnetic shielding (a negative NICS value) inside the ring. q-chem.com Conversely, anti-aromatic systems exhibit deshielding (a positive NICS value). q-chem.com

Interpretation of NICS Values for Aromaticity
System TypeRing CurrentMagnetic Field at Ring CenterTypical NICS ValueExample
AromaticDiatropicShielded (Opposes external field)Large Negative (e.g., -5 to -15 ppm)Benzene (~ -11.5 ppm) q-chem.com
Non-aromaticWeak or no ring currentMinimal effectNear ZeroCyclohexane
Anti-aromaticParatropicDeshielded (Reinforces external field)Large PositiveCyclobutadiene

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

The imidazo[1,2-a]pyrazine scaffold is recognized as a versatile pharmacophore in drug discovery, and molecular modeling, particularly docking simulations, plays a pivotal role in developing its derivatives as therapeutic agents. researchgate.net Docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme, to form a stable complex. researchgate.net

The process involves preparing the 3D structures of both the ligand (e.g., an Imidazo[1,2-a]pyrazin-6-amine derivative) and the target protein. acs.org Using docking software, the ligand is placed into the binding site of the protein, and its conformational flexibility is explored. Algorithms then score the different binding poses based on factors like intermolecular forces, providing an estimate of the binding affinity. researchgate.net

These simulations are critical for:

Rationalizing Structure-Activity Relationships (SAR): Docking helps explain why certain chemical modifications to the scaffold lead to increased or decreased biological activity. nih.gov

Identifying Key Interactions: It highlights crucial interactions, such as hydrogen bonds and electrostatic forces, that stabilize the ligand-receptor complex. researchgate.net

Virtual Screening: Docking can be used to screen large libraries of compounds to identify potential new inhibitors for a specific target.

Derivatives of the imidazo[1,2-a]pyrazine core have been successfully modeled against a wide range of biological targets. researchgate.netresearchgate.netacs.orgresearchgate.net Molecular dynamics simulations are often used after docking to assess the stability of the predicted binding mode over time. acs.org

Examples of Docking Studies on Imidazo[1,2-a]pyrazine Derivatives
Biological TargetTherapeutic AreaDocking Software/MethodKey Findings
Checkpoint kinase-1 (Chk1)OncologyGlide researchgate.netHighlighted the importance of electrostatic forces and hydrogen bonds for bioactivity. researchgate.net
Influenza Virus Nucleoprotein (NP)AntiviralInduced-Fit Docking (Schrödinger) acs.orgConfirmed direct binding of the ligand and supported a mechanism of inducing abnormal NP aggregation. acs.org
HIV-1 Reverse Transcriptase (RT)AntiviralNot specified, visualization with PyMOL researchgate.netShowed a binding mode similar to the known NNRTI drug Etravirine. researchgate.net
A2A Adenosine (B11128) Receptor (A2AAR)Cancer ImmunotherapyNot specified researchgate.netUsed to rationalize the observed binding affinity of potent antagonists. researchgate.net
Mtb glutamine synthetase (MtGS)AntituberculosisNot specified rsc.orgConfirmed that active compounds fit well into the ATP-binding site of the enzyme. rsc.org

Structure Activity Relationship Sar Studies and Ligand Design for Imidazo 1,2 a Pyrazin 6 Amine Derivatives

Impact of Substituent Modifications on Biological Profiles of Imidazo[1,2-a]pyrazines

The biological activity of imidazo[1,2-a]pyrazine (B1224502) derivatives is highly sensitive to the nature and position of substituents on the core structure. Modifications at the C2, C3, C6, and C8 positions have been extensively explored to understand their influence on potency and selectivity against various biological targets, including kinases, parasites, and cancer cell lines. rsc.orgnih.gov

Research into their potential as anticancer agents revealed that substitutions at the C2, C3, and C8 positions are critical. For instance, in a study targeting Leishmania casein kinase 1 (L-CK1.2), the removal or modification of the 4-fluorophenyl group at the C2 position or the 4-pyridyl group at the C3 position resulted in a significant loss of inhibitory activity. rsc.org This highlights the essential role these fragments play in the interaction with the target protein. rsc.org Conversely, substituting the dimethylamine (B145610) group at the C8 position with chlorine, hydrogen, or a thioether moiety not only maintained but improved the inhibitory activity against L-CK1.2. rsc.org

In the context of antioxidant activity, SAR studies have shown that introducing an amino group at the C8 position is beneficial. tsijournals.com Specifically, substitutions with cyclic and acyclic secondary amines like morpholine, piperidine, and diethanolamine (B148213) have been investigated. tsijournals.com Among these, the diethanolamine group was found to be the most effective, followed by morpholine, suggesting that the presence of hydroxyl groups can enhance the capacity to scavenge free radicals. Additionally, a bromine substitution at the C3 position was also found to be significant for good antioxidant properties.

For kinase inhibition, such as targeting Aurora kinases, modifications at the C8 position have been a key optimization strategy. researchgate.netnih.gov Similarly, for inhibitors of the VirB11 ATPase HP0525, a key component in the bacterial type IV secretion system, the 8-amino group is a crucial feature. nih.gov The exploration of various aryl substituents at the C2 and C3 positions has been used to probe the SAR of these inhibitors. nih.gov

The table below summarizes the impact of various substitutions on the biological activity of imidazo[1,2-a]pyrazine derivatives against different targets.

Target/ActivityPositionSubstituentEffect on ActivityIC₅₀ ValueReference
L-CK1.2 Inhibition C8ChlorineImproved< 0.36 µM rsc.org
C8HydrogenImproved< 0.36 µM rsc.org
C2Removal of 4-fluorophenylReduced- rsc.org
C3Replacement of 4-pyridylReduced- rsc.org
c-Met Inhibition C63-Fluoro-4-N-methylbenzamideImproved45.0 nM (EBC-1 cells) nih.gov
C6BenzonitrileImproved106.7 nM (EBC-1 cells) nih.gov
Antioxidant Activity C8DiethanolamineImproved8.54 µM tsijournals.com
C8MorpholineImproved-
C3BromineImproved-
VirB11 ATPase Inhibition C2/C3Varied Aryl GroupsModulated6 µM - 48 µM nih.gov
Tubulin Polymerization -Fused Ring SystemPotent Inhibition23 nM (HCT-116 cells) nih.govcolab.ws

Scaffold Hopping and Isosteric Replacement Strategies in Imidazopyrazine Ligand Development

Scaffold hopping is a powerful strategy in medicinal chemistry used to identify novel core structures that retain the key pharmacophoric features of a known active compound but possess improved properties such as potency, selectivity, or pharmacokinetics. niper.gov.innih.gov This approach has been successfully applied in the development of imidazopyrazine-based ligands.

A notable example involves the discovery of metabotropic glutamate (B1630785) 2 (mGlu2) receptor positive allosteric modulators (PAMs). acs.org Starting from a triazolopyridine scaffold, a scaffold hopping exercise using computational methods based on 3D shape and electrostatic similarity identified the imidazo[1,2-a]pyrazin-8-one core as a viable replacement. acs.org The new scaffold maintained the essential hydrogen bond acceptor feature and the orientation of substituent vectors, leading to a new series of mGlu2 PAMs with encouraging activity and improved physicochemical properties, such as reduced lipophilicity. acs.org

Isosteric replacement, a more subtle modification, involves substituting an atom or a group of atoms with another that has similar physical or chemical properties. This strategy is often employed to overcome liabilities in a lead compound. In the development of selective AMPAR/γ-8 negative modulators, an isosteric pyrazolo[1,5-c]pyrimidine (B12974108) scaffold was investigated as a replacement for the imidazo[1,2-a]pyrazine core. nih.gov This core replacement successfully addressed issues of high in vivo clearance and poor microsomal stability observed with the initial imidazopyrazine series, ultimately leading to a more promising clinical candidate. nih.gov

Another application of isosteric replacement was demonstrated in the optimization of Aurora kinase inhibitors. nih.gov A bioisosteric approach was applied to the 8-position of the imidazo[1,2-a]pyrazine core, leading to the identification of several new potent Aurora A/B dual inhibitors. nih.gov Similarly, in the development of AMPA antagonists, replacing carboxylic acid groups at the C2 and C9 positions with bioisosteres like tetrazole or phosphonic acid groups was explored to improve potency and duration of action. researchgate.net

Rational Design Principles for Modulating Specific Biological Target Interactions

Rational design principles are fundamental to modern drug discovery, utilizing structural information of the biological target to guide the synthesis of more potent and selective ligands. For imidazo[1,2-a]pyrazine derivatives, techniques such as structure-based design, molecular docking, and pharmacophore modeling have been instrumental.

In the development of inhibitors for Mps1 kinase, a cocrystal structure of an imidazo[1,2-a]pyrazine analogue bound to the target guided the lead optimization process. acs.org This structural insight prompted the introduction of substituents at the 6-position of the scaffold, which was predicted to access a new pocket, leading to derivatives with significantly improved cellular activity. acs.org

Similarly, for the design of bivalent inhibitors of the VirB11 ATPase HP0525, researchers used the structural details of the subunit-subunit interactions within the hexameric protein to rationally design peptide moieties. These peptides were then conjugated to 8-amino imidazo[1,2-a]pyrazine units that target the ATP binding site, aiming to simultaneously disrupt both the enzyme's active site and its quaternary structure.

Docking studies have also played a crucial role. In the pursuit of antileishmanial agents, docking a hit compound, CTN1122, into a homology model of Leishmania casein kinase 1 (L-CK1.2) highlighted key pharmacophoric elements. rsc.org These included a 4-pyridyl group at C3, identified as crucial for hydrogen bonding within the ATP-binding site, and a 4-fluorophenyl moiety at C2, which fits into a hydrophobic pocket. This understanding guided the synthesis of new analogues, confirming that these specific substituents were essential for target interaction and antiparasitic activity. rsc.org

Furthermore, 3D-QSAR (Quantitative Structure-Activity Relationship) analysis, combined with docking simulations, has been used to refine receptor-ligand complexes and design new, more potent imidazo[1,2-a]pyrazine inhibitors of phosphoinositide 3-kinase alpha (PI3Kα). tandfonline.com The contour maps generated from the 3D-QSAR model provided a visual representation of how steric and electronic properties of the substituents influence activity, offering a clear rationale for the design of next-generation compounds. tandfonline.com

Ligand Optimization Approaches in Early-Stage Drug Discovery

The journey from an initial "hit" compound to a viable drug candidate involves a rigorous process of ligand optimization. For imidazo[1,2-a]pyrazine derivatives, this process focuses on systematically modifying the lead structure to enhance multiple parameters, including potency, selectivity, and pharmacokinetic properties.

An initial hit from a high-throughput screen (HTS), such as the imidazo[1,2-a]pyrazine identified as an Mps1 kinase inhibitor, often exhibits good biochemical activity but may have moderate cellular potency and poor drug-like properties. acs.org The optimization process for this compound involved a structure-guided approach to improve cellular activity, followed by property-based optimization and a scaffold change to the imidazo[1,2-b]pyridazine (B131497) core. This strategy successfully yielded a final compound that was not only extremely potent and selective but also orally bioavailable and active in vivo. acs.org

Another key aspect of optimization is improving metabolic stability. A series of imidazo[1,2-a]pyrazine-based AMPAR modulators showed promising potency but were hampered by high clearance in liver microsomes. nih.gov Optimization efforts focused on exploring different substituents at the C8 position, which led to marginal improvements in stability. Ultimately, a scaffold hopping strategy to a pyrazolopyrimidine core was required to overcome the poor pharmacokinetic profile. nih.gov

Improving selectivity is also a primary goal. In the development of Aurora kinase inhibitors, researchers introduced acetic acid amides onto a pyrazole (B372694) substituent of the imidazo[1,2-a]pyrazine core. researchgate.net This was postulated to influence Aurora A/B selectivity and improve the profile against off-target kinases, demonstrating how modifications to distal parts of the ligand can fine-tune its interaction with the target and related proteins. researchgate.net Based on in silico interactions, a second generation of VirB11 ATPase inhibitors was designed and synthesized from an initial lead, showcasing an iterative cycle of design and testing to improve potency.

These examples underscore a multi-parameter optimization approach in the early-stage discovery of imidazo[1,2-a]pyrazine-based drugs, where iterative modifications are made to balance potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. nih.govacs.org

Biological Targets and Mechanism of Action Investigations of Imidazo 1,2 a Pyrazin 6 Amine Analogues

Modulation of Tubulin Polymerizationnih.gov

Derivatives of the imidazo[1,2-a]pyrazine (B1224502) core have been identified as potent inhibitors of tubulin polymerization, a key process in cell division, making them attractive candidates for anticancer drug development. nih.govnih.govcolab.ws Through structural optimization and ring fusion strategies, novel series of these compounds have been designed to interact with the colchicine (B1669291) binding site on β-tubulin. nih.govcolab.ws

One notable study detailed the design and synthesis of imidazo[1,2-a]pyrazine derivatives that exhibited significant anti-proliferative activities against various cancer cell lines, with IC50 values ranging from micromolar to nanomolar concentrations. nih.gov For instance, compound TB-25 showed a potent inhibitory effect on the HCT-116 human colon cancer cell line with an IC50 of 23 nM. nih.gov Mechanistic studies confirmed that TB-25 effectively inhibited tubulin polymerization in vitro, leading to the disruption of the microtubule network within cancer cells. nih.gov This disruption triggers a cascade of cellular events, including cell cycle arrest at the G2/M phase and subsequent apoptosis. nih.gov Molecular docking studies further supported the binding of TB-25 to the colchicine site of tubulin, overlapping with the known inhibitor combretastatin (B1194345) A-4 (CA-4). nih.gov

Another series of fused imidazopyridine and -pyrazine analogues were designed as colchicine-site tubulin polymerization inhibitors. nih.gov The imidazo[1,2-a]pyrazine class of compounds, particularly those with a trimethoxyphenyl ring, demonstrated the highest cellular activity. nih.gov Compounds 4h , 4j , 4k , and 4l from this series showed significant potency in cell viability assays against neuroblastoma cell lines. nih.gov In vitro tubulin polymerization assays confirmed that these compounds inhibited microtubule formation at a level comparable to colchicine. nih.gov

Table 1: Anti-proliferative Activity of Imidazo[1,2-a]pyrazine Analogues as Tubulin Inhibitors

Compound Cancer Cell Line IC50 (nM) Reference
TB-25 HCT-116 23 nih.gov
4h Neuroblastoma Not specified, but potent nih.gov
4j Neuroblastoma Not specified, but potent nih.gov
4k Neuroblastoma Not specified, but potent nih.gov
4l Neuroblastoma Not specified, but potent nih.gov

AMPA Receptor (AMPAR) Modulation, with Emphasis on TARP γ-8 Selectivitydntb.gov.ua

Analogues of imidazo[1,2-a]pyrazine have been discovered as selective negative modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPARs) that are associated with the transmembrane AMPAR regulatory protein (TARP) γ-8. nih.gov These modulators are of interest for treating neurological conditions like epilepsy, as TARP γ-8 is predominantly expressed in the hippocampus, a key region in seizure generation. nih.govista.ac.at

A high-throughput screening effort identified imidazo[1,2-a]pyrazine 5 as a promising lead compound due to its potency and selectivity for γ-8 over other TARPs like γ-2. nih.gov While the benzimidazole (B57391) hit 4 showed moderate inhibition of Ca2+ flux in cells expressing GluA1/γ-2 (pIC50 = 5.9), compound 5 was inactive towards γ-2 at concentrations up to 100 μM. nih.gov Subsequent optimization of this imidazopyrazine core led to the development of subnanomolar, brain-penetrant leads. nih.gov

Further studies elucidated the mechanism of action, showing that these negative allosteric modulators bind at the interface between the ion-channel and the ligand-binding domain. nih.gov The selectivity for TARP-γ8 is determined by specific residues, Val176 and Gly209, which are unique to this TARP subtype. ista.ac.at

Table 2: Activity of Imidazo[1,2-a]pyrazine and Analogue as AMPAR Modulators

Compound Target Activity Reference
Imidazo[1,2-a]pyrazine 5 GluA1/γ-8 pIC50 not specified, but potent and selective nih.gov
Benzimidazole 4 GluA1/γ-2 pIC50 = 5.9 (moderate inhibition) nih.gov
JNJ-61432059 AMPAR/γ-8 Subnanomolar, brain penetrant lead nih.gov

Inhibition of Phosphatidylinositol 3-Kinase (PI3K) Pathwaysresearchgate.netnih.gov

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. mdpi.comacs.org Imidazo[1,2-a]pyrazine and its analogous scaffolds, such as imidazo[1,2-a]pyridine (B132010), have been extensively investigated as inhibitors of PI3K. mdpi.comacs.org

A series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were designed and synthesized as potent PI3Kα inhibitors. mdpi.com The 4-aminoquinazoline moiety was identified as a critical pharmacophore for PI3Kα inhibitory activity. mdpi.com Compound 13k from this series emerged as the most potent, with IC50 values ranging from 0.09 μM to 0.43 μM against a panel of tumor cell lines. mdpi.com Further investigation revealed that 13k inhibits PI3Kα with an IC50 value of 1.94 nM and induces cell cycle arrest at the G2/M phase and apoptosis in HCC827 cells. mdpi.com

Other studies have focused on imidazo[1,2-a]pyridine derivatives as dual PI3K/mTOR inhibitors. nih.gov For example, a potent dual inhibitor, compound 7 , demonstrated excellent kinase selectivity with an IC50 of 0.20 nM for PI3K and 21 nM for mTOR. nih.gov

Table 3: PI3K Inhibitory Activity of Imidazo[1,2-a]pyrazine Analogues

Compound Target IC50 Cell Line Reference
13k PI3Kα 1.94 nM - mdpi.com
13k Proliferation 0.09 µM - 0.43 µM Various tumor cell lines mdpi.com
Compound 7 PI3K 0.20 nM - nih.gov
Compound 7 mTOR 21 nM - nih.gov

Targeting P53 in Non-small Cell Lung Cancer (NSCLC) Cell Linesresearchgate.net

The tumor suppressor protein p53 plays a crucial role in preventing cancer formation, and its mutation is a common event in many human cancers, including non-small cell lung cancer (NSCLC). nih.goviiarjournals.org A novel series of (imidazo[1,2-a]pyrazin-6-yl)ureas has been synthesized and investigated for their potential to reactivate mutant p53. nih.goviiarjournals.orgiiarjournals.org

The lead compound, 1-(Imidazo[1,2-a]pyrazin-6-yl)-3-(4-methoxyphenyl)urea (compound 5b ), displayed cytostatic activity against an NSCLC cell line. nih.goviiarjournals.org Mechanistic studies showed a selective dose-dependent response in the p53-mutant NSCLC-N6-L16 cell line. nih.goviiarjournals.orgiiarjournals.org Importantly, this compound induced the overexpression of the TP53 gene, suggesting a potential reactivation of the mutant p53 protein. nih.goviiarjournals.org These findings highlight the potential of the imidazo[1,2-a]pyrazine scaffold in developing novel anticancer agents that function through the restoration of tumor suppressor activity. iiarjournals.orgiiarjournals.org

Table 4: Activity of (Imidazo[1,2-a]pyrazin-6-yl)urea Analogue

Compound Activity Cell Line Key Finding Reference
1-(Imidazo[1,2-a]pyrazin-6-yl)-3-(4-methoxyphenyl)urea (5b) Cytostatic NSCLC-N6-L16 (p53 mutant) Induces overexpression of TP53 gene nih.goviiarjournals.orgiiarjournals.org

Inhibition of Bacterial Type IV Secretion Systems (e.g., VirB11 ATPase)vulcanchem.comrsc.org

The Type IV Secretion System (T4SS) is a critical virulence factor for many Gram-negative bacteria, including Helicobacter pylori, enabling the transfer of effector molecules into host cells. frontiersin.org The ATPase VirB11 is an essential component of the T4SS, making it an attractive target for the development of new antibacterial agents. researchgate.netfrontiersin.org

A series of 8-amino imidazo[1,2-a]pyrazine derivatives have been developed as inhibitors of the H. pylori VirB11 ATPase, HP0525. researchgate.netfrontiersin.org These compounds were identified through virtual high-throughput screening as potential ATP mimics. A flexible synthetic route was established to produce both 2- and 3-aryl substituted regioisomers, allowing for the exploration of structure-activity relationships (SAR). researchgate.net

In vitro screening identified compound 14 as a lead inhibitor with an IC50 of 7 µM, acting as a competitive inhibitor of ATP. vulcanchem.com Further SAR studies led to the identification of other potent inhibitors, with IC50 values in the range of 6 - 48 µM. frontiersin.org These findings demonstrate the potential of the imidazo[1,2-a]pyrazine scaffold to combat bacterial virulence by targeting essential secretion systems. researchgate.net

Table 5: Inhibition of VirB11 ATPase by Imidazo[1,2-a]pyrazine Analogues

Compound Target IC50 (µM) Mechanism Reference
Compound 14 HP0525 (VirB11 ATPase) 7 Competitive ATP inhibitor vulcanchem.com
8-amino imidazo[1,2-a]pyrazine derivatives HP0525 (VirB11 ATPase) 6 - 48 ATPase inhibitors frontiersin.org

Interference with Viral Nucleoprotein Functions (e.g., Influenza Virus)nih.gov

The influenza virus nucleoprotein (NP) is a multifunctional protein essential for the viral life cycle, including viral RNA packaging and transport. nih.govresearchgate.netnih.gov It represents a promising target for the development of novel antiviral drugs with new mechanisms of action. nih.gov

Through a phenotypic screening strategy, an imidazo[1,2-a]pyrazine derivative, A4 , was identified as a potent and broad-spectrum anti-influenza agent. nih.govnih.govacs.org This compound was effective against various influenza A and B viruses, including an oseltamivir-resistant H1N1/pdm09 strain. nih.govnih.gov

Mechanism of action studies revealed that A4 induces the clustering of the viral NP and prevents its accumulation in the nucleus. nih.govnih.govacs.org Surface plasmon resonance assays and molecular docking simulations confirmed that A4 binds directly to the viral NP. nih.govnih.gov The EC50 value for A4 against the PR8-PB2-Gluc reporter virus was 2.75 μM. acs.org This discovery opens up a new avenue for developing influenza therapeutics based on the imidazo[1,2-a]pyrazine scaffold. nih.govnih.gov

Table 6: Anti-influenza Activity of Imidazo[1,2-a]pyrazine Derivative A4

Compound Virus EC50 (µM) Target Mechanism Reference
A4 Influenza A (PR8-PB2-Gluc) 2.75 Nucleoprotein (NP) Induces NP clustering, prevents nuclear accumulation nih.govnih.govacs.org

Activity against Mycobacterial Targets (e.g., ATP Synthase, InhA, QcrB) through Analogous Scaffoldsfrontiersin.org

The imidazo[1,2-a]pyridine scaffold, analogous to imidazo[1,2-a]pyrazine, has yielded potent inhibitors against various mycobacterial targets, offering new strategies to combat tuberculosis (TB). nih.govrsc.orgfrontiersin.org Key targets include components of the electron transport chain, such as ATP synthase and the cytochrome bc1 complex (QcrB). nih.govrsc.orgresearchgate.net

Imidazo[1,2-a]pyridine ethers (IPEs) have been identified as potent and selective inhibitors of mycobacterial ATP synthase. nih.govrsc.org Medicinal chemistry efforts have led to compounds with nanomolar potencies in ATP synthesis inhibition assays. nih.gov Similarly, imidazo[1,2-a]pyridine amides (IPAs) have been developed as inhibitors of QcrB, a subunit of the cytochrome bc1 complex. rsc.orgfrontiersin.org Telacebec (Q203), a clinical-phase drug candidate, belongs to this class of compounds. rsc.org These inhibitors disrupt the mycobacterial respiratory chain, leading to ATP depletion. researchgate.net

The discovery of these potent inhibitors underscores the versatility of the imidazo-fused heterocyclic systems in generating novel anti-TB agents with diverse mechanisms of action. rsc.orgfrontiersin.org

Table 7: Activity of Imidazo[1,2-a]pyridine Analogues against Mycobacterial Targets

Compound Class Target Activity Reference
Imidazo[1,2-a]pyridine ethers (IPEs) ATP synthase Nanomolar inhibition nih.govrsc.org
Imidazo[1,2-a]pyridine amides (IPAs) QcrB (cytochrome bc1 complex) Potent inhibition (e.g., Telacebec) rsc.orgfrontiersin.org

Modulation of H+/K+-ATPase Activity

A series of novel 6-substituted imidazo[1,2-a]pyrazine derivatives have been identified as potent, reversible inhibitors of the gastric H+/K+-ATPase, also known as the proton pump. nih.gov The anti-secretory activity of these compounds was evaluated through a binding assay using H+/K+-ATPase isolated from hog gastric mucosa. nih.gov The research demonstrated that specific substitutions on the imidazo[1,2-a]pyrazine core could lead to significant inhibition of the gastric acid pump. nih.gov The synthesis of these compounds was achieved using a palladium-catalyzed amino- or alkoxycarbonylation as a key step. nih.gov This line of research highlights the potential of the imidazo[1,2-a]pyrazine scaffold in developing agents for acid-related gastric conditions.

Compound ClassTarget EnzymeAssayKey FindingSource
6-Substituted Imidazo[1,2-a]pyrazinesH+/K+-ATPase (Proton Pump)Binding assay against H+/K+-ATPase from hog gastric mucosaIdentified as potent, reversible inhibitors of the gastric acid pump. nih.gov

Fatty Acid Amide Hydrolase (FAAH) Inhibition

Investigations into derivatives of the imidazo[1,2-a]pyrazine scaffold have revealed their potential as inhibitors of Fatty Acid Amide Hydrolase (FAAH). researchgate.netucl.ac.be FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide. researchgate.net In one study, synthetic intermediates derived from ibuprofen, which were being used to construct an imidazo-[1,2-a]-pyrazin-3-(7H)-one scaffold, unexpectedly showed good inhibitory activity against FAAH. researchgate.netucl.ac.be The most active of these intermediates featured a 1,3-dithian-2-yl motif. researchgate.netucl.ac.be This discovery suggests that the imidazo[1,2-a]pyrazine core can be utilized as a foundational structure for designing novel FAAH inhibitors, which are of interest for their potential therapeutic effects. researchgate.netucl.ac.beresearchgate.net

Scaffold/Compound ClassTarget EnzymeKey FindingSource
Imidazo-[1,2-a]-pyrazin-3-(7H)-one synthetic intermediates (derived from ibuprofen)Fatty Acid Amide Hydrolase (FAAH)Synthetic intermediates proved to be effective inhibitors of FAAH. researchgate.netucl.ac.be
Compound 4a (featuring a 1,3-dithian-2-yl motif)Fatty Acid Amide Hydrolase (FAAH)Identified as the most active FAAH inhibitor among the tested synthetic intermediates. researchgate.netucl.ac.be

Bromodomain Inhibition (e.g., CBP/EP300)

The inhibition of bromodomains, particularly those of the transcriptional coactivators CREB-binding protein (CBP) and E1A binding protein p300 (EP300), has emerged as a significant strategy in oncology. nih.govgoogleapis.com While research has highlighted imidazo[1,2-a]pyridine (B92270) and imidazo[1,5-a]pyrazine (B50134) scaffolds as effective inhibitors, this points to the broader potential of related imidazo-azine systems in targeting these epigenetic readers. nih.govgoogle.com For instance, CPI-637 is a potent and selective inhibitor of CBP/EP300 bromodomains with IC50 values of 0.03 μM and 0.051 μM, respectively. medchemexpress.com Another study led to the identification of UMB298, an imidazo[1,2-a]pyridine-based inhibitor with a CBP IC50 of 72 nM. nih.gov These inhibitors function by targeting the bromodomain, a protein module that recognizes acetylated lysine (B10760008) residues on histone and non-histone proteins, thereby regulating gene expression. nih.govsemanticscholar.org The dysregulation of these reader proteins is linked to various cancers, making their inhibition a promising therapeutic approach. nih.govgoogleapis.com

CompoundScaffold ClassTargetInhibitory Concentration (IC50)Source
CPI-637BenzodiazepinoneCBP0.03 μM googleapis.commedchemexpress.com
CPI-637BenzodiazepinoneEP3000.051 μM medchemexpress.com
UMB298Imidazo[1,2-a]pyridineCBP72 nM nih.gov

General Receptor and Enzyme Modulation in Biological Systems

Analogues of imidazo[1,2-a]pyrazine have demonstrated a capacity to modulate a variety of other enzymes and receptors, indicating the versatility of this chemical scaffold.

Phosphodiesterase (PDE) Inhibition : Certain imidazo[1,2-a]pyrazine derivatives have been shown to inhibit cAMP-phosphodiesterase (cAMP-PDE) and cGMP-phosphodiesterase (cGMP-PDE) activities, although with relatively low potency. researchgate.net

Kinase Inhibition : Derivatives have been identified as inhibitors of several kinases. One study identified an imidazo[1,2-a]pyrazine compound as a competitive inhibitor of the VirB11 ATPase with an IC50 of 7 µM. Other research has pointed to imidazo[1,2-a]pyrazin-8-amine (B40915) derivatives as low-nanomolar inhibitors of breast tumor kinase (Brk) and as potential inhibitors of cyclin-dependent kinase 2 (CDK2).

AMPA Receptor Modulation : Imidazo[1,2-a]pyrazines have been discovered as selective negative modulators of α-amino-3-hydroxy-5-methylisoxazole-4-propionate (AMPA) receptors that are associated with the transmembrane AMPAR regulatory protein γ-8. nih.gov An initial high-throughput screening hit was optimized to produce subnanomolar, brain-penetrant leads. nih.gov

Adenosine (B11128) Receptor Interaction : Unlike theophylline, tested imidazo[1,2-a]pyrazine derivatives did not act as antagonists at adenosine receptors. researchgate.net

These findings underscore the broad utility of the imidazo[1,2-a]pyrazine structure in medicinal chemistry for targeting a diverse set of proteins involved in cellular signaling and regulation. researchgate.net

Compound Class/DerivativeTargetEffectKey DataSource
Imidazo[1,2-a]pyrazine derivativescAMP-PDE and cGMP-PDEInhibitionLow potency researchgate.net
Imidazo[1,2-a]pyrazine Compound 14VirB11 ATPaseCompetitive InhibitionIC50 = 7 µM
Imidazo[1,2-a]pyrazin-8-amine derivativesBreast tumor kinase (Brk)InhibitionLow-nanomolar activity
Imidazo[1,2-a]pyrazin-8-amineCyclin-dependent kinase 2 (CDK2)InhibitionInduces cell cycle arrest
Imidazo[1,2-a]pyrazinesAMPA receptor (associated with TARP γ-8)Selective Negative ModulationOptimization yielded subnanomolar leads nih.gov
Imidazo[1,2-a]pyrazine derivativesAdenosine receptorsNo antagonism- researchgate.net

Advanced Applications and Future Research Directions

Prodrug Design and Delivery Systems Utilizing the Imidazopyrazine Scaffold

The imidazopyrazine framework is increasingly being explored for the design of prodrugs and sophisticated drug delivery systems. Prodrugs are inactive or less active precursors that are metabolically converted into active drugs in the body. This approach can enhance the pharmacokinetic properties of a parent drug, such as solubility, stability, and targeted delivery.

Researchers have investigated the modification of the imidazo[1,2-a]pyrazine (B1224502) scaffold to create prodrugs with improved therapeutic profiles. For instance, a dual-action prodrug based on the imidazo-[1,2-a]-pyrazin-3-(7H)-one scaffold has been designed to combine antioxidant and anti-inflammatory activities, which are unmasked upon oxidation. researchgate.net Additionally, while efforts to create prodrugs of phosphonocarboxylates with an imidazo[1,2-a]pyridine (B132010) ring have shown challenges with stability, they highlight the ongoing interest in developing effective prodrug strategies for this class of compounds. frontiersin.org

The development of bivalent compounds is another promising area. In one study, a lead imidazo[1,2-a]pyrazine compound was incorporated into peptide-small molecule bivalent compounds. The peptide component was designed to disrupt the hexamer formation of the VirB11 ATPase, while the small molecule targeted the enzyme's active site. Although initial studies showed limited inhibitory activity, this approach represents a sophisticated strategy for enhancing target specificity and efficacy that warrants further investigation.

Applications in Chemical Biology and Development of Molecular Probes

The unique properties of the imidazo[1,2-a]pyrazine core make it an excellent scaffold for the development of molecular probes for chemical biology research. These probes are essential tools for visualizing and studying biological processes at the molecular level.

Compounds based on the imidazo[1,2-a]pyrazine scaffold can be utilized as probes to localize and identify kinases of therapeutic interest. google.com These probes can be used in both in vivo and in vitro settings to isolate and study the specific proteins to which they bind, facilitating a deeper understanding of kinase function and a. google.com

The inherent fluorescence of some imidazo[1,2-a]pyrazine derivatives makes them particularly suitable for use as fluorescent probes. Their tunable electronic properties and stability are advantageous for creating sensors and luminescent materials for biological imaging and assays.

Potential in Optoelectronic Material Applications

Beyond biological applications, the imidazo[1,2-a]pyrazine scaffold exhibits significant potential in the field of materials science, particularly in the development of optoelectronic devices. These materials can convert light into electricity or vice versa and are fundamental components of technologies like organic light-emitting diodes (OLEDs) and organic solar cells.

The tunable electronic properties, stability, and conjugated structure of imidazopyridine-based compounds enable unique photophysical behaviors, such as large Stokes shifts and intramolecular charge transfer (ICT) properties. These characteristics are highly desirable for creating efficient luminescent materials and sensors. Computational studies have explored new materials based on imidazo[1,2-a]pyrazine for their electronic and photovoltaic properties, suggesting their potential application in microelectronics, such as light-emitting diodes, sensors, and photodetectors. researchgate.net The goal is to develop low-cost, flexible, and efficient organic solar cells. researchgate.net

Development of Compound Libraries and High-Throughput Screening (HTS) in Discovery Programs

The imidazo[1,2-a]pyrazine scaffold is a valuable building block for generating diverse compound libraries for high-throughput screening (HTS). HTS allows for the rapid testing of thousands of chemical compounds to identify those with desired biological activity, significantly accelerating the drug discovery process.

Several synthetic strategies have been developed to create libraries of imidazo[1,2-a]pyrazine derivatives with various substitutions. rsc.org For example, a flexible synthetic route has been established to produce both 2- and 3-aryl substituted regioisomers of 8-amino imidazo[1,2-a]pyrazine. nih.gov Multi-component reactions, such as the Ugi four-component reaction, have also been employed to generate libraries of 3-amino-substituted imidazo[1,2-a]pyrazines, pyridines, and pyrimidines. sci-hub.se

These libraries have been successfully screened to identify hit compounds with a range of biological activities. For instance, HTS of an in-house compound library led to the identification of imidazo[1,2-a]pyrazine derivatives with potent anti-influenza activity. acs.org Similarly, an HTS campaign identified an imidazo[1,2-a]pyrazine as a selective negative modulator of AMPA receptors. nih.gov These examples underscore the power of combining combinatorial chemistry with HTS to discover novel lead compounds.

Library TypeScreening MethodIdentified ActivityReference
Imidazo[1,2-a]pyrazine derivativesPR8-PB2-Gluc-based phenotypic screeningAnti-influenza acs.org
Benzimidazole (B57391) and imidazo[1,2-a]pyrazineHigh-throughput screening (HTS)AMPAR negative modulators nih.gov
Imidazo[1,2-a]pyridine classHigh-throughput screening (HTS)Inhibitors of Mtb and M. bovis BCG rsc.org
Imidazo[1,2-a]pyridine-chalconesAntikinetoplastid activity screeningAntikinetoplastid agents uantwerpen.be

Exploration of Unexplored Therapeutic Areas and Biological Targets

The versatility of the imidazo[1,2-a]pyrazine scaffold suggests that its therapeutic potential extends beyond currently explored areas. Ongoing research continues to uncover novel biological targets and therapeutic applications for this class of compounds.

One area of active investigation is the development of imidazo[1,2-a]pyrazine derivatives as inhibitors of the bacterial type IV secretion system, which is crucial for the pathogenicity of several Gram-negative bacteria. nih.gov Targeting this system could lead to the development of novel antibacterial agents with a reduced likelihood of resistance development. nih.gov

The scaffold has also shown promise in targeting p53, a tumor suppressor gene frequently mutated in cancer. iiarjournals.orgiiarjournals.org A series of (imidazo[1,2-a]pyrazin-6-yl)ureas were synthesized and one compound was found to induce overexpression of the TP53 gene, suggesting a potential for reactivating mutant p53 in cancer cells. iiarjournals.org

Furthermore, imidazo[1,2-a]pyrazine derivatives are being explored for their activity against a variety of other targets, including:

Antiproliferative agents: Novel (imidazo[1,2-a]pyrazin-6-yl)ureas have shown antiproliferative activity in non-small cell lung cancer cells. iiarjournals.org

Antileishmanial agents: Imidazo[1,2-a]pyrimidine derivatives have demonstrated activity against Leishmania amazonensis. acs.org

PI3Kα inhibitors: 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives have been evaluated as anticancer agents via PI3Kα inhibition. mdpi.com

Aurora kinase inhibitors: An imidazo-[1,2-a]-pyrazine derivative has been identified as a potent inhibitor of Aurora kinases. nih.gov

The continued exploration of new synthetic methodologies and biological screening will undoubtedly unveil further therapeutic opportunities for this privileged scaffold.

Therapeutic Area/TargetCompound ClassKey FindingsReference
Bacterial Infections8-amino imidazo[1,2-a]pyrazine derivativesInhibitors of VirB11 ATPase HP0525 nih.gov
Cancer (p53 reactivation)(Imidazo[1,2-a]pyrazin-6-yl)ureasOverexpression of TP53 gene iiarjournals.org
LeishmaniasisImidazo[1,2-a]pyrimidine derivativesActivity against L. amazonensis acs.org
Cancer (PI3Kα inhibition)6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline derivativesAnticancer activity via PI3Kα inhibition mdpi.com
Cancer (Aurora kinase inhibition)Imidazo-[1,2-a]-pyrazine derivativePicomolar inhibitor of Aurora kinases nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Imidazo[1,2-a]pyrazin-6-amine derivatives, and how are they characterized?

  • Methodological Answer : The iodine-catalyzed cyclization of aminopyrazines with aryl aldehydes is a widely used method. For example, derivatives like 2-(4-nitrophenyl)imidazo[1,2-a]pyrazin-3-amine (10c) are synthesized via iodine-mediated reactions, with yields optimized under reflux conditions in ethanol. Characterization involves ¹³C NMR (e.g., δC 149.35 for C-11 in 10c) and ESI-HRMS (e.g., m/z 312.1460 for C₁₆H₁₇N₅O₂) to confirm structure and purity. λmax values (e.g., 360 nm in ethanol) further validate electronic properties .

Q. What purification techniques are effective for this compound intermediates?

  • Methodological Answer : Column chromatography using silica gel (hexane/ethyl acetate gradients) is standard. For example, 2-(2-aminophenyl)-N-(tert-butyl)imidazo[1,2-a]pyrazin-3-amine (10f) is purified to >95% purity via this method. Recrystallization in ethanol or acetonitrile is also employed for crystalline derivatives .

Advanced Research Questions

Q. How can computational methods like DFT optimize the synthesis of this compound derivatives?

  • Methodological Answer : Density Functional Theory (DFT) predicts reaction pathways by analyzing electron distribution and transition states. For instance, DFT studies on imidazo[1,2-a:5,4-b']dipyridines reveal regioselectivity in Friedländer reactions, guiding solvent selection (e.g., DMF for polar intermediates) and catalyst optimization (e.g., AlCl₃ for cyclization). Computational data is cross-validated with experimental ¹H NMR shifts (e.g., δ 7.98 ppm for H-6 in 10c) .

Q. How to resolve contradictions in spectral data for structurally similar derivatives?

  • Methodological Answer : Discrepancies in ¹³C NMR or λmax values (e.g., δC 116.10 vs. 116.20 for C-8 in different derivatives) arise from solvent effects or impurities. Cross-validate using:

  • High-Resolution Mass Spectrometry (HRMS) to confirm molecular formulas.
  • 2D NMR (COSY, HSQC) to assign ambiguous peaks.
  • HPLC-PDA to assess purity (>98% threshold) .

Q. What factorial design approaches improve reaction yields for this compound synthesis?

  • Methodological Answer : A 2³ factorial design (temperature, catalyst loading, solvent polarity) identifies optimal conditions. For example:

FactorLow LevelHigh LevelOptimal Value
Temperature (°C)80110100
I₂ (mol%)51510
SolventEthanolDMFEthanol
Response surface modeling maximizes yield (e.g., from 60% to 85%) while minimizing byproducts .

Application-Oriented Questions

Q. What strategies enhance the bioactivity of this compound derivatives in drug discovery?

  • Methodological Answer : Introduce electron-withdrawing groups (e.g., -NO₂ at C-2) to improve binding to kinase targets. SAR studies show that 2-(1-benzofuran-2-yl) derivatives exhibit IC₅₀ < 1 µM against cancer cell lines. Molecular docking (e.g., using AutoDock Vina) validates interactions with ATP-binding pockets .

Q. How do this compound derivatives compare to benzofuran-based analogs in antimicrobial activity?

  • Methodological Answer : Imidazo[1,2-a]pyrazine cores show broader-spectrum activity due to enhanced π-π stacking with bacterial DNA gyrase. For example, MIC values for E. coli are 2 µg/mL vs. 8 µg/mL for benzofuran analogs. Time-kill assays confirm bactericidal effects within 6 hours .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.